Ethyl 3,4-bis(benzyloxy)benzoate
Overview
Description
Ethyl 3,4-bis(benzyloxy)benzoate is a chemical compound with the molecular formula C23H22O4 . It has an average mass of 362.418 Da and a monoisotopic mass of 362.151794 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 3,4-bis(benzyloxy)benzoate consists of 23 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms . Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis
Ethyl 3,4-bis(benzyloxy)benzoate has a molecular weight of 362.4 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data or resources .Scientific Research Applications
Crystal Structure Analysis
Ethyl 3,4-bis(benzyloxy)benzoate is used in the study of crystal structures. The compound crystallizes with three molecules in the asymmetric unit, and the molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings .
Organic Intermediate for Drug Synthesis
The compound is an important organic intermediate for the synthesis of the antineoplastic drug Cediranib . This highlights its potential use in pharmaceutical research and drug development.
Study of Physical Properties
Alkylbenzoates, such as Ethyl 3,4-bis(benzyloxy)benzoate, are an important class of compounds with interesting physical properties and applications in industry . They are used in the study of properties like conformational flexibility, which is crucial in many chemical and biological processes.
Preparation of Liquid Crystalline Compounds
Alkylbenzoates of different properties have been designed, amongst other things, with the aim of preparing liquid crystalline compounds . This makes Ethyl 3,4-bis(benzyloxy)benzoate useful in the field of materials science.
Non-Linear Optical Materials
The compound has potential applications in the creation of non-linear optical materials . These materials have a wide range of applications, including in telecommunications and laser technology.
Efflux Pump Inhibitory Activity
Ethyl 3,4-bis(benzyloxy)benzoate has been evaluated for its efflux pump inhibitory (EPI) activity against drug-resistant Escherichia coli . This suggests its potential use in combating antibiotic resistance, a major global health challenge.
properties
IUPAC Name |
ethyl 3,4-bis(phenylmethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-2-25-23(24)20-13-14-21(26-16-18-9-5-3-6-10-18)22(15-20)27-17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGDJCJJPUKBCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462483 | |
Record name | ethyl-3,4-dibenzyloxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-bis(benzyloxy)benzoate | |
CAS RN |
174398-83-5 | |
Record name | ethyl-3,4-dibenzyloxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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